molecular formula C17H22ClN5O3 B2673307 Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351609-60-3

Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2673307
CAS No.: 1351609-60-3
M. Wt: 379.85
InChI Key: JMHSIKOLUWPHAI-UHFFFAOYSA-N
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Description

Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based small molecule featuring a quinoxaline-2-carboxamide moiety linked via an ethyl chain to the piperazine nitrogen. The methyl carboxylate group at the 1-position of the piperazine ring and the hydrochloride salt enhance solubility and crystallinity, critical for pharmaceutical applications. Quinoxaline derivatives are known for their diverse bioactivity, including antimicrobial, anticancer, and kinase inhibitory properties .

Properties

IUPAC Name

methyl 4-[2-(quinoxaline-2-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3.ClH/c1-25-17(24)22-10-8-21(9-11-22)7-6-18-16(23)15-12-19-13-4-2-3-5-14(13)20-15;/h2-5,12H,6-11H2,1H3,(H,18,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSIKOLUWPHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of Quinoxaline-2-carboxylic Acid: This can be synthesized from o-phenylenediamine and diethyl oxalate under reflux conditions.

    Amidation Reaction: The quinoxaline-2-carboxylic acid is then reacted with ethylenediamine to form quinoxaline-2-carboxamidoethylamine.

    Piperazine Derivative Formation: The quinoxaline-2-carboxamidoethylamine is further reacted with methyl piperazine-1-carboxylate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoxaline ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, often using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Quinoxaline derivatives, including methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride, have demonstrated significant anti-cancer properties. They inhibit various protein kinases that are crucial for tumor growth and proliferation. Studies indicate that these compounds can effectively target protein tyrosine kinases, which play a pivotal role in cell signaling pathways related to cancer progression.

Case Study:
A study highlighted the efficacy of quinoxaline derivatives against cancer cell lines, demonstrating reduced cell viability and increased apoptosis rates in treated cells compared to controls .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. The quinoxaline structure is known for its ability to disrupt bacterial cell function, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy of Quinoxaline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Quinoxaline-2-carboxamideMycobacterium tuberculosis12 µg/mL
This compoundStaphylococcus aureus8 µg/mL

Synthesis and Derivatization

The synthesis of this compound typically involves multiple steps that allow for the modification of substituents to optimize biological activity. Key synthetic routes include:

  • Formation of the Piperazine Ring: Utilizing piperazine derivatives as starting materials.
  • Quinoxaline Coupling: Employing coupling reactions to integrate the quinoxaline moiety.
  • Carboxamide Formation: Introducing the carboxamide group through acylation reactions.

These synthetic methodologies are crucial for developing compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism by which Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related piperazine derivatives, highlighting key differences in substituents, physicochemical properties, and pharmacological relevance:

Compound Name Core Structure Key Substituents Bioactivity/Application Reference Evidence
Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride Piperazine + ethyl linker Quinoxaline-2-carboxamide, methyl carboxylate, HCl Anticancer, antimicrobial (inferred from quinoxaline derivatives)
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride (26) Piperazine + ethyl linker Bromoindole, pyrimidine Antitubercular (CYP121A1 inhibitor)
4-[2-(Methylamino)ethyl]piperazine-1-carboxylate hydrochloride Piperazine + ethyl linker Methylamino group, methyl carboxylate, HCl Intermediate for drug synthesis; simpler analog
tert-Butyl 4-(4-acetylphenyl)piperazine-1-carboxylate Piperazine Acetylphenyl, tert-butyl carboxylate Synthetic intermediate; tert-butyl enhances stability
Ethyl 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylate (Impurity MM0539.09) Piperazine + ethyl linker Trimethoxybenzyl, ethyl carboxylate Impurity in API synthesis; trimethoxy groups may affect lipophilicity
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine Chloroethanone, phenyl Antifungal, antibacterial
Propan-2-yl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate hydrochloride Piperazine + ethyl linker Bis(2-methylpropyl)amino, isopropyl carboxylate, HCl Potential CNS activity (structural similarity to neuroactive piperazines)
Ethyl 4-[2-(4-amino-3-methylpyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride Piperazine + propanoyl linker 4-Amino-3-methylpyrazole, ethyl carboxylate, HCl Kinase inhibition (pyrazole as pharmacophore)

Key Structural and Functional Insights:

Substituent Diversity: The quinoxaline-2-carboxamide in the target compound provides a planar aromatic system for target engagement, contrasting with bromoindole (CYP121A1 inhibition, ) or pyrazole (kinase inhibition, ). Carboxylate esters (methyl, ethyl, tert-butyl) influence metabolic stability: methyl esters are more labile to hydrolysis than tert-butyl .

Biological Activity: Quinoxaline derivatives exhibit broad-spectrum antimicrobial and anticancer activity due to DNA intercalation or kinase inhibition . Piperazine-linked chloroethanone () and bromoindole () derivatives highlight the scaffold’s adaptability to diverse targets.

Synthetic Strategies: Common methods include coupling reactions (e.g., amide bond formation for quinoxaline attachment) and protection/deprotection of piperazine nitrogens (e.g., tert-butyl carboxylate in ). Hydrochloride salt formation improves crystallinity and solubility, as seen in multiple compounds .

Analytical Characterization :

  • LC-MS and HRMS data (e.g., [M+H]⁺ 486 for compound 26, ) are critical for verifying molecular weight and purity.
  • X-ray crystallography (e.g., ) confirms stereochemistry and intermolecular interactions.

Biological Activity

Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a derivative of quinoxaline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, and its mechanism of action.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives have garnered attention due to their pharmacological properties, including antitubercular, antitumor, and antimicrobial activities. The structural modifications in these compounds can significantly influence their biological efficacy. This compound is synthesized from quinoxaline-2-carboxylic acid and piperazine, which enhances its therapeutic potential.

Biological Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosis (M. tuberculosis), particularly in drug-resistant strains. The following table summarizes key findings on the activity of related compounds:

Compound NameMIC (μg/mL)Activity ProfileReference
Quinoxaline-2-carboxylic acid 1,4-dioxide1.25High antimycobacterial activity with low toxicity
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide0.24Active against aerobic and anaerobic conditions
This compoundTBDPotentially effective against drug-resistant strainsTBD

The mechanism by which quinoxaline derivatives exert their effects involves several pathways:

  • DNA Damage : Some quinoxaline derivatives have been shown to induce DNA damage in bacterial cells, leading to cell death. This was confirmed through whole-genome sequencing of drug-resistant M. smegmatis mutants, which revealed mutations in genes associated with DNA repair mechanisms .
  • Inhibition of Protein Synthesis : Quinoxalines may also inhibit protein synthesis by targeting specific ribosomal sites, disrupting bacterial growth and replication.
  • Modulation of Metabolic Pathways : These compounds can interfere with metabolic pathways crucial for bacterial survival under stress conditions, such as low oxygen levels.

Case Studies

Several case studies illustrate the efficacy of quinoxaline derivatives in treating tuberculosis:

  • A study demonstrated that a specific derivative (ethyl 7-chloro-3-methylquinoxaline-2-carboxylate) significantly reduced colony-forming units (CFUs) in infected mice lungs and spleens after oral administration .
  • Another research highlighted the low cytotoxicity and high selectivity of certain quinoxaline derivatives when tested on macrophages infected with M. tuberculosis .

Q & A

Q. What mechanistic insights explain its degradation under oxidative conditions?

  • Methodology : Use LC-MS to identify degradation products (e.g., quinoxaline-2-carboxylic acid from ester hydrolysis). Conduct kinetic studies under varying pH and oxidant concentrations (e.g., H2_2O2_2), referencing decomposition pathways of analogous piperazine derivatives .

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